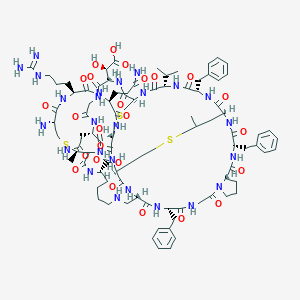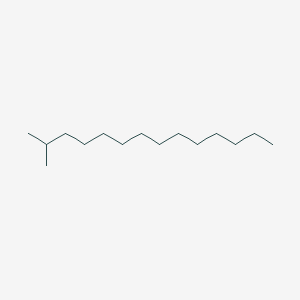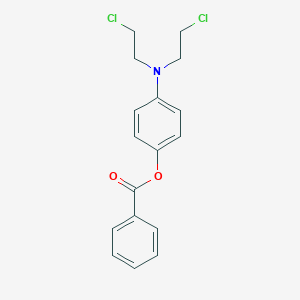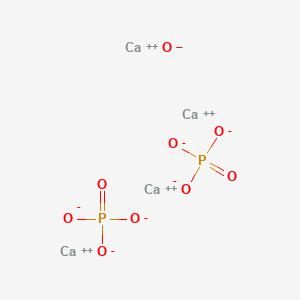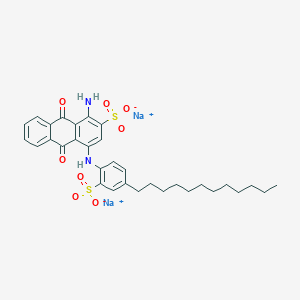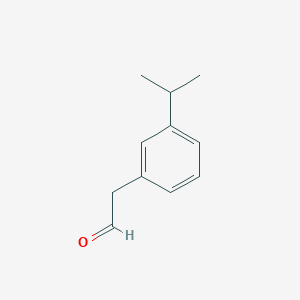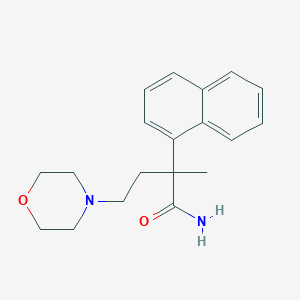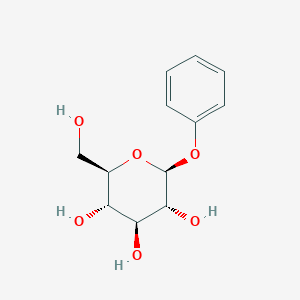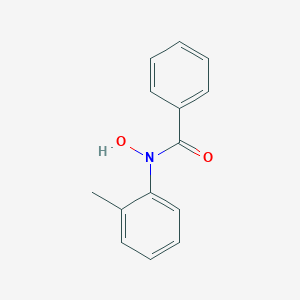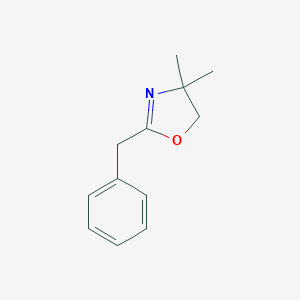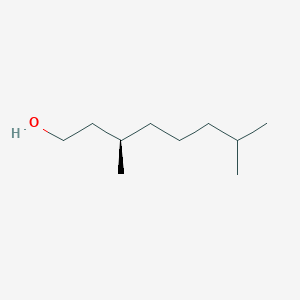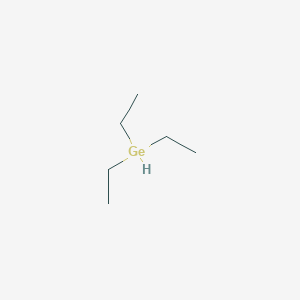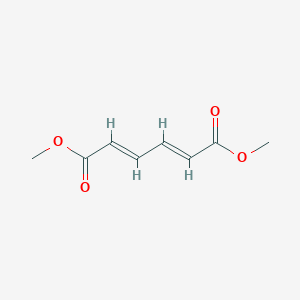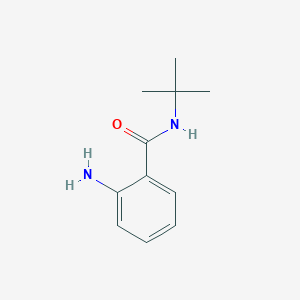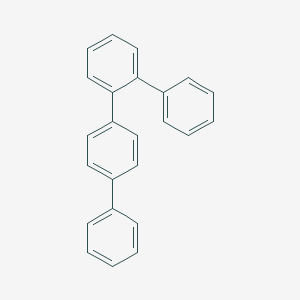
1,1':2',1'':4'',1'''-Quaterphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1':2',1'':4'',1'''-Quaterphenyl, also known as 4,4'''-bis(phenylethynyl)-1,1':2',1'':4'',1'''-quaterphenyl, is a polycyclic aromatic hydrocarbon (PAH) consisting of four phenyl rings linked by acetylene bonds. It is an important organic compound with various applications in the field of materials science, electronics, and biochemistry.
Mécanisme D'action
The mechanism of action of 1,1':2',1'':4'',1'''-Quaterphenyl is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids through π-π stacking and hydrophobic interactions. This interaction can result in changes in the conformation and activity of the biological molecules.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,1':2',1'':4'',1'''-Quaterphenyl has low toxicity and does not exhibit any significant cytotoxicity or genotoxicity. However, it has been reported to induce oxidative stress and inflammation in cells. The compound has also been shown to inhibit the activity of some enzymes such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,1':2',1'':4'',1'''-Quaterphenyl in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in aqueous systems.
Orientations Futures
There are several future directions for research on 1,1':2',1'':4'',1'''-Quaterphenyl. One area of interest is the development of new synthetic methods for the compound that can improve its purity and yield. Another area of research is the exploration of the compound's potential application in biochemistry and biophysics. Finally, there is a need to further investigate the mechanism of action of the compound and its effects on biological systems.
Conclusion:
In conclusion, 1,1':2',1'':4'',1'''-Quaterphenyl is an important organic compound with various applications in the field of materials science, electronics, and biochemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to new discoveries and applications in various fields.
Méthodes De Synthèse
The synthesis of 1,1':2',1'':4'',1'''-Quaterphenyl involves the reaction of 4-bromo-1-butyne with 4-phenylphenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of 1,1':2',1'':4'',1'''-Quaterphenyl as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1,1':2',1'':4'',1'''-Quaterphenyl has been extensively studied for its electronic and optoelectronic properties. It has been used as a material for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The compound has also been explored for its potential application in biochemistry and biophysics. It has been used as a fluorescent probe to study protein-ligand interactions and to monitor enzyme activity.
Propriétés
Numéro CAS |
1165-58-8 |
|---|---|
Nom du produit |
1,1':2',1'':4'',1'''-Quaterphenyl |
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1-phenyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C24H18/c1-3-9-19(10-4-1)20-15-17-22(18-16-20)24-14-8-7-13-23(24)21-11-5-2-6-12-21/h1-18H |
Clé InChI |
BYCLIJFAFHKKFL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3C4=CC=CC=C4 |
Autres numéros CAS |
1165-58-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



